1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(4-methoxyphenyl)ethan-1-one
CAS No.: 946285-47-8
Cat. No.: VC11940017
Molecular Formula: C25H27N7O3
Molecular Weight: 473.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946285-47-8 |
|---|---|
| Molecular Formula | C25H27N7O3 |
| Molecular Weight | 473.5 g/mol |
| IUPAC Name | 1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-methoxyphenyl)ethanone |
| Standard InChI | InChI=1S/C25H27N7O3/c1-3-35-21-10-6-19(7-11-21)32-25-23(28-29-32)24(26-17-27-25)31-14-12-30(13-15-31)22(33)16-18-4-8-20(34-2)9-5-18/h4-11,17H,3,12-16H2,1-2H3 |
| Standard InChI Key | WGGKCDUDNBVFQA-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)OC)N=N2 |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)OC)N=N2 |
Introduction
The compound 1-{4-[3-(4-ethoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(4-methoxyphenyl)ethan-1-one is a complex organic molecule featuring a triazolopyrimidine core linked to a piperazine ring and an ethanone moiety. This structure suggests potential applications in medicinal chemistry, particularly due to the presence of both triazole and pyrimidine rings, which are known for their biological activity.
Molecular Formula and Weight
While specific data on the molecular formula and weight of 1-{4-[3-(4-ethoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(4-methoxyphenyl)ethan-1-one is not directly available, compounds with similar structures typically have molecular weights in the range of 400 to 500 g/mol, depending on the specific substituents.
Synthesis
The synthesis of compounds with similar structures often involves multi-step reactions, including cyclization reactions to form the triazolopyrimidine core. These processes typically require optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Medicinal Chemistry
Compounds featuring triazolopyrimidine structures are often explored for their pharmacological properties, including potential anticancer, antiviral, and other biological activities. The presence of a piperazine ring further expands its potential applications due to the versatility of piperazine derivatives in drug development.
Biological Activity
While specific biological activity data for 1-{4-[3-(4-ethoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(4-methoxyphenyl)ethan-1-one is not available, similar compounds have been studied for their ability to interact with enzymes or receptors involved in cell proliferation and signal transduction pathways.
Related Compounds
Research on related compounds, such as 1-(2,3-dimethoxybenzoyl)-4-[3-(4-ethoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl]piperazine, indicates potential applications in medicinal chemistry, including interactions with ubiquitin-specific protease enzymes like USP28, which plays a role in cancer progression.
Synthesis and Characterization
The synthesis and characterization of similar compounds often involve advanced spectroscopic techniques such as NMR and HRMS to confirm their structures and assess their purity .
Data Tables
Given the lack of specific data on 1-{4-[3-(4-ethoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(4-methoxyphenyl)ethan-1-one, the following table summarizes general properties of similar compounds:
| Property | Description |
|---|---|
| Molecular Formula | Typically C20-30H25-35N7-9O3-5 |
| Molecular Weight | Approximately 400-500 g/mol |
| Chemical Structure | Triazolopyrimidine linked to piperazine and ethanone moieties |
| Potential Applications | Medicinal chemistry, particularly anticancer and antiviral research |
| Synthesis | Multi-step reactions involving cyclization and optimization of reaction conditions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume